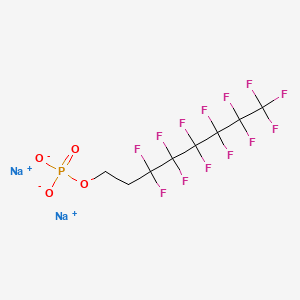
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol+Phosphoric acid→Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the fluorinated compound.
Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the reagent.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a fluorinated amine derivative.
Hydrolysis: The major products are phosphoric acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
Scientific Research Applications
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its high chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate involves its interaction with various molecular targets. The fluorine atoms create a hydrophobic surface, which can interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes, affecting processes such as permeability and fluidity.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
Uniqueness
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is unique due to its phosphate group, which imparts additional chemical reactivity and potential for interaction with biological molecules. This distinguishes it from other fluorinated compounds that may lack such functional groups.
Properties
CAS No. |
150033-29-7 |
|---|---|
Molecular Formula |
C8H4F13Na2O4P |
Molecular Weight |
488.05 g/mol |
IUPAC Name |
disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate |
InChI |
InChI=1S/C8H6F13O4P.2Na/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h1-2H2,(H2,22,23,24);;/q;2*+1/p-2 |
InChI Key |
QCFJTAJWCSBPRJ-UHFFFAOYSA-L |
Canonical SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


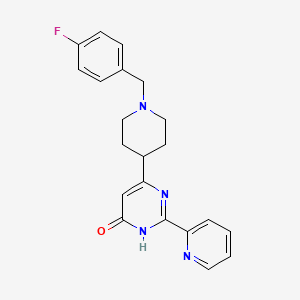
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)




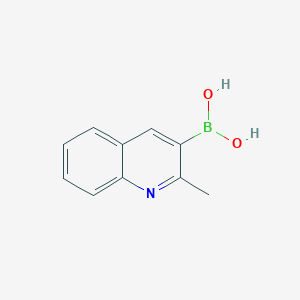
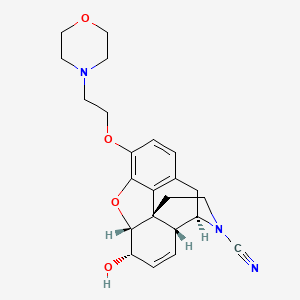
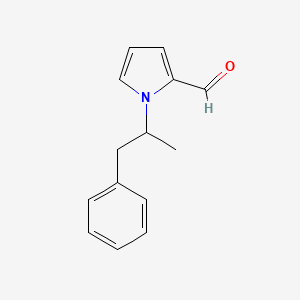
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)
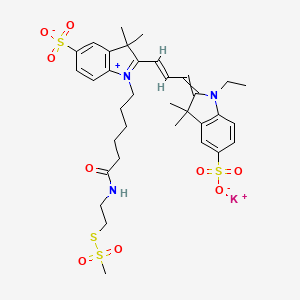

![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)

